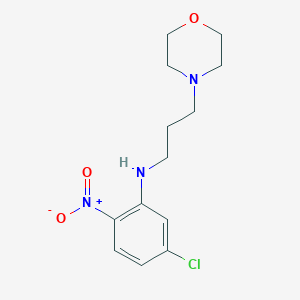

(5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

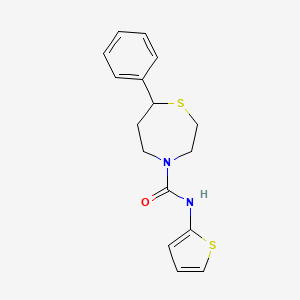

“(5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine” is a chemical compound with the CAS Number: 330177-70-3 . Its molecular weight is 299.76 . The IUPAC name for this compound is 5-chloro-N-[3-(4-morpholinyl)propyl]-2-nitroaniline .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18ClN3O3/c14-11-2-3-13(17(18)19)12(10-11)15-4-1-5-16-6-8-20-9-7-16/h2-3,10,15H,1,4-9H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications

Complex Formation with Carbon Tetrachloride

A study by V. Khrustalev et al. (1998) explored the formation of a stable complex between a compound structurally similar to (5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine and carbon tetrachloride. The interaction was characterized using X-ray structural study and quantum-chemical calculations, indicating van der Waals character of the associate.

Kinetics and Mechanisms of Reactions with Alicyclic Amines

Research by E. Castro et al. (2001) delved into the kinetics and mechanisms of reactions involving a series of thionocarbonates with secondary alicyclic amines. The study, conducted in ethanol-water, revealed insights into the reaction kinetics and proposed mechanisms involving zwitterionic and anionic intermediates.

Nucleophilic Substitutions at the Pyridine Ring

Ezzat A. Hamed's 1997 study (Hamed, 1997) focused on the kinetics of reactions between chloro-nitropyridines and amines like morpholine. The research analyzed the effect of steric hindrance and quinonoid structure stability on substitution reactions, providing a deeper understanding of the reactivity of nitro-substituted compounds.

Catalytic Six-Membered Cyclic Transition State in Aminolysis

A study by I. Um et al. (2015) reported on the kinetics of reactions involving 4-nitrophenyl 3,5-dinitrobenzoate and cyclic secondary amines like morpholine. The research highlighted a catalytic six-membered cyclic transition state in these reactions, providing insights into the complex mechanisms of aminolysis involving nitro-substituted compounds.

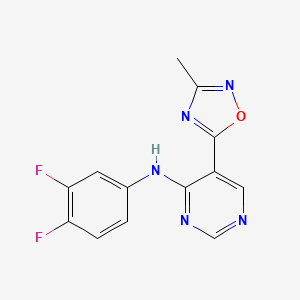

Synthesis of Gefitinib

In the synthesis of Gefitinib, a study by Bo Jin et al. (2005) used a compound structurally similar to (5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine. This research provides an example of the practical application of such compounds in pharmaceutical synthesis.

Synthesis of Quinazoline Derivatives

A study by V. F. Sedova and O. P. Shkurko (1995) explored the synthesis of quinazoline derivatives, involving reactions with chloro-nitrophenyl compounds. This research highlights the utility of nitro-substituted phenyl compounds in heterocyclic chemistry.

properties

IUPAC Name |

5-chloro-N-(3-morpholin-4-ylpropyl)-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O3/c14-11-2-3-13(17(18)19)12(10-11)15-4-1-5-16-6-8-20-9-7-16/h2-3,10,15H,1,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISTVZNJYFHDCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 6-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)-5-methoxy-2-methylbenzofuran-3-carboxylate](/img/structure/B2440180.png)

![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/no-structure.png)

![2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide](/img/structure/B2440189.png)

![(E)-6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2440190.png)

![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2440193.png)

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2440197.png)

![Cis-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine](/img/structure/B2440203.png)